molecular formula C19H23N3O3 B044155 tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate CAS No. 209784-85-0

tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate

Cat. No. B044155
M. Wt: 341.4 g/mol
InChI Key: KHBAZSBJXFMJSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives involves condensation reactions of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids, using EDCI and HOBt as coupling agents to achieve excellent yields. These methods are crucial for developing compounds with potential anti-inflammatory activities and other biological properties (Shankar Bhookya et al., 2017). Additionally, the compound has been synthesized from commercially available precursors through acylation, nucleophilic substitution, and reduction steps, demonstrating the versatility and adaptability of synthetic routes for this carbamate derivative (Bingbing Zhao et al., 2017).

Molecular Structure Analysis

The molecular structure of tert-butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate derivatives has been elucidated through spectroscopic methods. These analyses confirm the intended structures and are instrumental in understanding the compound's potential interactions and reactivity patterns. However, specific studies focusing on detailed molecular structure analysis through X-ray crystallography or NMR spectroscopy were not identified in the provided papers, indicating a gap in the structural elucidation of these compounds at the atomic level.

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, reflecting their versatility in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, similar in structure to the compound of interest, are prepared from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. This demonstrates their utility as building blocks in organic synthesis (Xavier Guinchard et al., 2005).

Physical Properties Analysis

The physical properties of tert-butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate derivatives, such as solubility, melting point, and stability, are crucial for their practical applications in synthesis and formulation. Although specific details on the physical properties were not extensively covered in the identified papers, these properties generally depend on the molecular structure and substituents present in the compound. The solubility in polar and non-polar solvents, melting points, and stability under various conditions are important for handling and application in synthetic processes.

Chemical Properties Analysis

The chemical properties, including reactivity, selectivity, and functional group compatibility, are essential for understanding the compound's behavior in synthetic pathways. The identified papers suggest that the tert-butyl carbamate group offers protection for amines, facilitating their use in further synthetic steps and allowing for selective deprotection under mild conditions. This feature is valuable in peptide synthesis and other areas requiring precise control over functional group transformations (Bryan Li et al., 2006).

Scientific Research Applications

  • Preparation of Enantioselective Compounds : It is used for the preparation of enantioselective addition of arylboronic acids to N-Boc arylimines (Storgaard & Ellman, 2009).

  • Enantioselective Synthesis : This compound facilitates the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids (Arvanitis et al., 1998).

  • Synthesis of Chiral Amino Carbonyl Compounds : It is involved in the synthesis of chiral amino carbonyl compounds like proline and phenylpropyl (Yang, Pan, & List, 2009).

  • Building Blocks in Organic Synthesis : Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a related compound, are useful building blocks in organic synthesis, capable of reacting with organometallics to yield N-(Boc)-protected nitrones (Guinchard, Vallée, & Denis, 2005).

  • Intermediate in Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in compounds like omisertinib (AZD9291) (Zhao, Guo, Lan, & Xu, 2017).

  • Versatile Building Blocks : Tert-Butyl phenylazocarboxylates, another related compound, are versatile building blocks allowing for modifications of the benzene ring through nucleophilic substitutions and radical reactions (Jasch, Höfling, & Heinrich, 2012).

  • Asymmetric Units in Research Applications : Tert-Butyl N-(4-amino-1-benzyl-3-hydroxy-5-phenylpentyl)carbamate, a structurally stable compound with asymmetric units, is utilized in research applications (Zheng et al., 2008).

  • Key Intermediates in Chiral Compounds : Enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate leads to optically pure enantiomers, key intermediates in chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).

  • Solid-Phase Synthesis of Peptide α-Carboxamides : N-tert.-butoxycarbonyl-aminomethyl(alpha-phenyl)phenoxyacetic acid is used as a handle in solid-phase synthesis of peptide α-carboxamides (Gaehde & Matsueda, 2009).

  • Preparation of Functionalized Amino Silanes : Tert-Butyl carbamate derivatives of aminomethyltrimethylsilane are used in the preparation of functionalized amino silanes (Sieburth, Somers, & O'hare, 1996).

  • Anti-inflammatory Activity : The synthesized tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives exhibited promising anti-inflammatory activity (Bhookya et al., 2017).

  • Pharmaceutical Applications : 1-tert-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea has shown antiarrhythmic and hypotensive activity (Chalina, Chakarova, & Staneva, 1998).

  • Regioselective Deprotection and Acylation : Tert-Butyl N-9-allyl-16-azido-13-(trifluoroacetyl)-4-[2-(trimethylsilyl)ethylsulfonyl]-4,9,13-triazahexadecyl]c compounds are used for regioselective deprotection and acylation (Pak & Hesse, 1998).

  • Deprotection of tert-Butyl Carbamates : Aqueous phosphoric acid is an effective reagent for deprotection of tert-butyl carbamates (Li et al., 2006).

  • Chemoselective Transformation : The compound facilitates chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates (Sakaitani & Ohfune, 1990).

  • Synthesis of Polymerisable Antioxidants : It is used in the synthesis of new polymerisable antioxidants with stabilizing effects against thermal oxidation (Pan, Liu, & Lau, 1998).

  • Synthesis of Polyamides : The synthesized polyamides, based on derivatives of tert-butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate, have useful thermal stability and are used in transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).

properties

IUPAC Name

tert-butyl N-[2-[[4-(aminomethyl)benzoyl]amino]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-19(2,3)25-18(24)22-16-7-5-4-6-15(16)21-17(23)14-10-8-13(12-20)9-11-14/h4-11H,12,20H2,1-3H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBAZSBJXFMJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JA Jarusiewicz - 2012 - search.proquest.com
This dissertation comprises three projects, two related to the synthesis and evaluation of small molecule inhibitors of protein-protein interactions, and one related to development of …
Number of citations: 0 search.proquest.com
T Weiser - 2021 - Dissertation, Frankfurt am Main …
Number of citations: 0

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